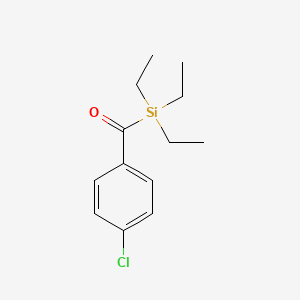
Silane, (4-chlorobenzoyl)triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (4-chlorobenzoyl)triethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a 4-chlorobenzoyl group. This compound is notable for its applications in organic synthesis, particularly as a reducing agent and a precursor to silyl ethers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-chlorobenzoyl)triethyl- typically involves the reaction of triethylchlorosilane with an appropriate reducing agent. One common method employs lithium aluminum hydride (LiAlH4), which reduces triethylchlorosilane to triethylsilane while liberating aluminum chloride and hydrogen gas . This reaction requires careful control of reaction conditions, such as temperature and pressure, to achieve high yields and purity levels.
Industrial Production Methods
In industrial settings, the production of Silane, (4-chlorobenzoyl)triethyl- often involves large-scale reactions using similar reducing agents. The process is optimized to ensure high efficiency and minimal byproduct formation. Industrial production methods may also incorporate advanced purification techniques to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
Silane, (4-chlorobenzoyl)triethyl- undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the reduction of aldehydes, ketones, and imines.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Common reagents used in reactions involving Silane, (4-chlorobenzoyl)triethyl- include:
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Triflic acid: Employed in deoxygenative transformations of ketones into alkenes.
Major Products Formed
The major products formed from reactions involving Silane, (4-chlorobenzoyl)triethyl- include:
Silyl ethers: Formed through hydrosilylation reactions.
Scientific Research Applications
Silane, (4-chlorobenzoyl)triethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and a hydride source in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Plays a critical role in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in various industrial processes, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of Silane, (4-chlorobenzoyl)triethyl- primarily involves the reactivity of the silicon-hydrogen (Si-H) bond. This bond acts as a hydride donor in many reactions, facilitating the reduction of carbonyl compounds, nitriles, and imines . The Si-H bond is also involved in radical initiations, where it can donate hydrogen to facilitate various polymerizations and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Silane, (4-chlorobenzoyl)triethyl- include:
Triethylsilane: A trialkylsilane with similar reducing properties.
Trimethylsilane: Another trialkylsilane used in hydrosilylation reactions.
Uniqueness
Silane, (4-chlorobenzoyl)triethyl- is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific functional group transformations.
Properties
CAS No. |
461051-93-4 |
|---|---|
Molecular Formula |
C13H19ClOSi |
Molecular Weight |
254.83 g/mol |
IUPAC Name |
(4-chlorophenyl)-triethylsilylmethanone |
InChI |
InChI=1S/C13H19ClOSi/c1-4-16(5-2,6-3)13(15)11-7-9-12(14)10-8-11/h7-10H,4-6H2,1-3H3 |
InChI Key |
XHRFWOWTYOSOGE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















